Vat Brown 1

描述

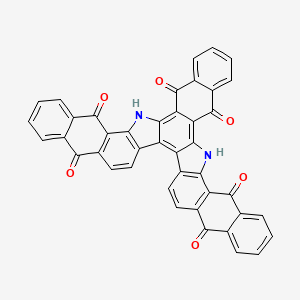

Structure

3D Structure

属性

IUPAC Name |

17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1,3(16),4,6(15),8,10,12,18,21,23,25,28,31(44),32(41),34,36,38,42-octadecaene-7,14,20,27,33,40-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H18N2O6/c45-37-17-7-1-3-9-19(17)39(47)29-25(37)15-13-23-27-28-24-14-16-26-30(40(48)20-10-4-2-8-18(20)38(26)46)34(24)44-36(28)32-31(35(27)43-33(23)29)41(49)21-11-5-6-12-22(21)42(32)50/h1-16,43-44H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYIADGZPJOOFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C5=C6C7=C(C8=C(C=C7)C(=O)C9=CC=CC=C9C8=O)NC6=C1C(=C5N4)C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H18N2O6 | |

| Record name | VAT BROWN 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026283 | |

| Record name | Vat brown 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vat brown 1 is a fine, dark brown to black crystalline powder with a slight odor. (NTP, 1992) | |

| Record name | VAT BROWN 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | VAT BROWN 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2475-33-4, 104491-90-9, 241813-60-5, 37400-11-6, 39456-84-3 | |

| Record name | VAT BROWN 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 16,23-Dihydronaphth[2′,3′:6,7]indolo[2,3-c]dinaphtho[2,3-a:2′,3′-i]carbazole-5,10,15,17,22,24-hexone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2475-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Vat Brown 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002475334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphth[2',3':6,7]indolo[2,3-c]dinaphtho[2,3-a:2',3'-i]carbazole-5,10,15,17,22,24-hexone, 16,23-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vat brown 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16,23-dihydronaphth[2',3':6,7]indolo[2,3-c]dinaphtho[2,3-a:2'3'-i]carbazole-5,10,15,17,22,24-hexone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Vat Brown 44 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dinaphtho(2,3-a:2',3'-i)naphth(2',3':6,7)indolo(2,3-c)carbazole-5,10,15,17,22,24-hexaone, 16,23-dihydro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Naphth(2',3':6,7)indolo(2,3-c)dinaphtho(2,3-a:2',3'-i)carbazole-5,10,15,17,22,24-hexone, 16,23-dihydro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 16,23-Dihydronaphth(2',3':6,7)indolo(2,3-c)dinaphtho(2,3-a:2'3'-i)carbazole-5,10,15,17,22,24-hexone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VAT BROWN 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B7O2R5Q9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

greater than 572 °F (NTP, 1992) | |

| Record name | VAT BROWN 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to Vat Brown 1: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Brown 1, also known by its Colour Index name C.I. 70800, is a complex anthraquinone-based vat dye.[1][2] Vat dyes are a class of water-insoluble colorants that are applied to fibers in a reduced, soluble form (leuco) and then oxidized to their insoluble, colored state within the fiber, resulting in excellent fastness properties.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological relevance of this compound, aimed at professionals in research and development.

Chemical Structure and Identification

This compound is a large, polycyclic aromatic compound containing a carbazole (B46965) moiety fused with anthraquinone (B42736) units.[4] Its complex structure is responsible for its color and stability.

Chemical Structure:

Caption: Conceptual Diagram of this compound's Fused Ring System.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| C.I. Name | C.I. 70800[5] |

| CAS Number | 2475-33-4 |

| Molecular Formula | C₄₂H₁₈N₂O₆ |

| Molecular Weight | 646.60 g/mol |

| InChIKey | DCYIADGZPJOOFN-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a dark brown powder with low solubility in water and common organic solvents, a characteristic feature of vat dyes. Its high molecular weight and planar structure contribute to its stability and dyeing properties.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Dark brown powder |

| Solubility | Insoluble in water and cold xylene. Slightly soluble in hot tetralin and hot xylene. |

| Behavior in H₂SO₄ | Greenish-gray or Copenhagen green color in concentrated sulfuric acid, with a brown precipitate upon dilution. |

| Leuco Form Color | Yellow-brown in alkaline solution; dark olive in acidic solution. |

Spectroscopic Data

Table 3: Spectroscopic Data for this compound

| Technique | Observed Peaks/Regions |

| UV-Vis Spectroscopy | The absorption spectrum shows a characteristic broad band in the visible region, which is responsible for its brown color. Upon degradation, this band diminishes, and a shift to the UV region is observed, indicating the breakdown of the chromophore. |

| FT-IR Spectroscopy | The FT-IR spectrum of this compound displays characteristic peaks corresponding to its functional groups. These include C=O stretching from the anthraquinone moieties, C-N stretching, and aromatic C-H and C=C vibrations. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the condensation of anthraquinone derivatives. One reported method involves the condensation of 1,4-diaminoanthraquinone (B121737) with two equivalents of 1-bromoanthracene-9,10-dione, followed by a cyclization step. A more detailed, albeit low-yield, seven-step industrial synthesis has also been described.

A Generalized Experimental Workflow for Synthesis:

Caption: Generalized workflow for the synthesis of this compound.

Vat Dyeing Process

The application of this compound to textiles follows the typical vat dyeing procedure.

Experimental Workflow for Vat Dyeing:

Caption: The experimental workflow for the vat dyeing process.

Biological Activity and Relevance to Drug Development

Currently, there is a lack of specific studies in the public domain on the biological activity of this compound. However, the core chemical structures within this compound, namely anthraquinone and carbazole, are known to be present in compounds with significant biological activities, including anticancer properties.

-

Anthraquinone Derivatives: Many natural and synthetic anthraquinones exhibit a broad range of pharmacological effects, including anticancer, anti-inflammatory, and antioxidant activities. Some anthraquinone-based drugs are used in chemotherapy.

-

Carbazole Derivatives: The carbazole scaffold is a key component in numerous biologically active molecules, with some derivatives showing antiproliferative activity against various cancer cell lines.

The complex structure of this compound, which combines these two important pharmacophores, suggests that it could potentially interact with biological systems. However, without specific experimental data, its biological activity remains speculative. Further research, including cytotoxicity and cell-based assays, would be necessary to explore any potential therapeutic applications.

Logical Relationship of Potential Biological Activity:

Caption: Inferred potential for bioactivity of this compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a respirator to avoid dust inhalation. It should be stored in a cool, dry place away from oxidizing materials. While not classified as a carcinogen by major regulatory agencies, some intermediates used in its synthesis may be hazardous.

Conclusion

This compound is a chemically complex and highly stable vat dye with significant applications in the textile industry. Its synthesis is intricate, and its physicochemical properties are characteristic of its class. While there is currently no direct evidence of its biological activity, the presence of anthraquinone and carbazole moieties within its structure suggests that it could be a candidate for future investigation in the context of drug discovery. This guide provides a foundational understanding of this compound for researchers and professionals, highlighting the need for further studies to fully elucidate its properties and potential applications beyond its role as a colorant.

References

- 1. This compound - Vat Navy Brown BR - Vat Brown BR from Emperor Chem [emperordye.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound | 2475-33-4 | Benchchem [benchchem.com]

- 4. Synthesis and antiproliferative evaluation of amide-containing anthraquinone, xanthone, and carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vat Brown BR COLL-Vat Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]

The Synthesis of C.I. 70800 (Indanthrone): A Technical Guide

Introduction

C.I. 70800, commonly known as Indanthrone or Vat Blue 4, is a high-performance synthetic organic pigment and vat dye renowned for its exceptional lightfastness and chemical resistance. Its primary application lies in the coloration of materials requiring long-term durability, such as automotive coatings, high-quality industrial paints, and textiles. This technical guide provides a comprehensive overview of the synthesis pathway of C.I. 70800, detailing the core chemical transformations, intermediates, and experimental considerations for researchers, scientists, and professionals in the field of drug development and materials science.

Synthesis Pathway Overview

The industrial synthesis of C.I. 70800 is a multi-step process that commences with the dimerization of 2-aminoanthraquinone (B85984) under strongly alkaline conditions at elevated temperatures. This initial reaction is followed by an intramolecular cyclization and a final oxidation step to yield the stable Indanthrone molecule.

The overall synthesis can be conceptually divided into the following key stages:

-

Dimerization of 2-Aminoanthraquinone: The primary and most critical step involves the fusion of two molecules of 2-aminoanthraquinone in a molten caustic alkali medium, typically potassium hydroxide (B78521) (KOH). This reaction is conducted at high temperatures, generally in the range of 220-235°C.

-

Formation of Intermediates: The dimerization process proceeds through the formation of one or more intermediate compounds. While the exact isolation and characterization of all intermediates can be challenging under the harsh reaction conditions, the pathway is understood to involve the formation of a dianthraquinonylamine derivative.

-

Intramolecular Cyclization: The intermediate species undergoes an intramolecular cyclization, leading to the formation of the core heterocyclic structure of Indanthrone.

-

Oxidation: The final step is the oxidation of the cyclized intermediate to yield the fully conjugated and stable Indanthrone molecule. This oxidation can be achieved by introducing an oxidizing agent or through aeration.

Key Intermediates

The synthesis of C.I. 70800 involves the formation of transient intermediates. The principal intermediate is understood to be a dimer of 2-aminoanthraquinone, which subsequently cyclizes. The general structures are depicted in the synthesis pathway diagram below.

Quantitative Data

While precise yields can vary depending on the specific reaction conditions and scale of production, the following table summarizes typical quantitative data reported in the literature for the synthesis of Indanthrone.

| Parameter | Value | Notes |

| Starting Material | 2-Aminoanthraquinone | High purity is essential for optimal yield and color characteristics. |

| Primary Reagent | Potassium Hydroxide (KOH) | Used in significant excess to create a molten reaction medium. |

| Reaction Temperature | 220 - 235 °C | Critical for promoting the dimerization reaction. |

| Oxidizing Agents | Alkali Metal Chlorates/Nitrates | Often added to the reaction mixture to improve the yield of Indanthrone. |

| Typical Yield | Variable | Highly dependent on reaction conditions and purification methods. |

Experimental Protocols

The following provides a generalized experimental protocol for the laboratory-scale synthesis of C.I. 70800. Safety Precaution: This synthesis involves corrosive materials and high temperatures and should only be performed by trained professionals in a suitable fume hood with appropriate personal protective equipment.

Materials:

-

2-aminoanthraquinone

-

Potassium hydroxide (pellets)

-

Sodium nitrate (B79036) or potassium chlorate (B79027) (optional, as an oxidizing agent)

-

Water

-

Hydrochloric acid (for neutralization)

Procedure:

-

Preparation of the Caustic Melt: In a high-temperature resistant reaction vessel (e.g., a nickel or stainless steel crucible), a mixture of potassium hydroxide and a small amount of water is heated to create a molten flux. The temperature should be carefully controlled and raised to the reaction temperature of 220-250°C.

-

Addition of 2-Aminoanthraquinone: 2-Aminoanthraquinone is gradually added to the molten potassium hydroxide with constant stirring. If an oxidizing agent is used, it can be added at this stage.

-

Reaction: The reaction mixture is maintained at the specified temperature for several hours with continuous stirring to ensure homogeneity and complete reaction. The color of the melt will change as the reaction progresses.

-

Work-up and Isolation: After the reaction is complete, the hot melt is carefully poured into a large volume of water. This quenching step dissolves the excess potassium hydroxide and precipitates the crude Indanthrone.

-

Oxidation (if necessary): Air is bubbled through the aqueous suspension to ensure complete oxidation to Indanthrone.

-

Neutralization and Filtration: The alkaline suspension is neutralized with hydrochloric acid. The precipitated solid is then collected by filtration.

-

Washing and Drying: The filter cake is washed thoroughly with hot water to remove any residual salts and impurities. The purified product is then dried in an oven.

Visualizations

Synthesis Pathway of C.I. 70800

Caption: The synthesis pathway of C.I. 70800 from 2-aminoanthraquinone.

Experimental Workflow

Caption: A generalized workflow for the laboratory synthesis of C.I. 70800.

Spectroscopic Profile of Vat Brown 1 (C.I. 70800): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Vat Brown 1 (C.I. 70800), a complex anthraquinone (B42736) dye. The focus is on Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy, offering a foundational understanding for its characterization, quality control, and application in various scientific domains.

Introduction to this compound

This compound, with the chemical formula C₄₂H₁₈N₂O₆ and a molecular weight of 646.60 g/mol , belongs to the anthraquinone class of dyes.[1][2] These dyes are known for their vibrant colors and exceptional fastness, making them valuable in the textile industry.[3] The complex polycyclic aromatic structure of this compound gives rise to its characteristic spectroscopic fingerprint, which is crucial for its identification and for studying its interactions with other molecules.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For complex dyes like this compound, the spectrum is characterized by broad absorption bands in the visible region, a consequence of its extensive conjugated π-electron system.

Table 1: Expected UV-Visible Absorption Data for this compound

| Wavelength Range (nm) | Absorption Characteristics | Associated Electronic Transitions |

| 400 - 700 | Broad absorption | π → π* |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by analyzing its vibrational modes. The FTIR spectrum of this compound reveals key structural features of its anthraquinone core and associated functional groups. A study involving the electrochemical degradation of C.I. This compound provides a reference spectrum for the parent dye molecule.[4]

Table 2: FTIR Spectral Data for this compound

| Peak Position (cm⁻¹) | Functional Group Assignment | Vibrational Mode |

| ~3400 | N-H Stretching | Amine groups |

| ~1670 | C=O Stretching | Ketone groups in the anthraquinone core |

| ~1620 | C=C Stretching | Aromatic rings |

| ~1580 | C=C Stretching | Aromatic rings |

| ~1380 | C-N Stretching | Amine groups |

| ~1250 | C-O Stretching | Ether linkages (if present) |

| ~850 - 750 | C-H Bending (out-of-plane) | Aromatic rings |

Note: The peak positions are approximate and have been interpreted from the available spectral image and general knowledge of anthraquinone dye spectra.

Experimental Protocols

The following are detailed methodologies for conducting UV-Vis and FTIR spectroscopy on a solid dye sample like this compound.

UV-Visible Spectroscopy Protocol

Objective: To determine the absorption spectrum of this compound in a suitable solvent.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Due to the poor solubility of this compound in common organic solvents, concentrated sulfuric acid is often used for analysis of this class of dyes.

-

Accurately weigh a small amount (e.g., 1-2 mg) of this compound powder.

-

Carefully dissolve the powder in a known volume (e.g., 10 mL) of concentrated sulfuric acid to create a stock solution.

-

Perform serial dilutions of the stock solution with concentrated sulfuric acid to obtain a sample with an absorbance in the optimal range of the instrument (typically 0.1 - 1.0 Absorbance Units).

Methodology:

-

Calibrate the spectrophotometer using the selected solvent (e.g., concentrated sulfuric acid) as the blank reference.

-

Record the absorbance spectrum of the prepared sample solution over a wavelength range of 200-800 nm.

-

Identify the wavelength(s) of maximum absorbance (λmax).

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the this compound sample is in the form of a fine, dry powder.

-

No further sample preparation is typically required for ATR-FTIR.

Methodology:

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the FTIR spectrum over a range of 4000 to 400 cm⁻¹.

-

Perform data processing, including baseline correction and peak picking, to identify the key absorption bands.

Logical Workflow and Data Interrelation

The spectroscopic analysis of this compound follows a logical progression to ensure comprehensive characterization.

Caption: Workflow for the spectroscopic analysis of this compound.

The data from both UV-Vis and FTIR are complementary. UV-Vis provides information about the electronic structure and conjugation, which is responsible for the color, while FTIR identifies the specific chemical bonds and functional groups that constitute the molecule.

Caption: Interrelation of spectroscopic data for this compound.

Conclusion

The spectroscopic analysis of this compound using UV-Vis and FTIR techniques provides a robust framework for its characterization. While a definitive, published dataset with precise quantitative values remains to be fully established in the public domain, the information presented in this guide, based on available spectra and knowledge of the anthraquinone class of dyes, offers a strong foundation for researchers and professionals. The detailed experimental protocols and logical workflows provided herein will aid in obtaining reliable and reproducible spectroscopic data for this important dye molecule.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Vat Brown 1 Powder

This technical guide provides a comprehensive overview of the core physical and chemical properties of Vat Brown 1 (C.I. 70800), a complex anthraquinone (B42736) dye. The information is intended for researchers, scientists, and professionals in drug development and materials science, presenting data in a structured format, detailing relevant experimental protocols, and illustrating key processes through standardized diagrams.

General and Chemical Identification

This compound is a synthetic vat dye recognized for its deep brown coloration and high fastness, making it suitable for dyeing cellulosic fibers like cotton, linen, and viscose.[1][2][3] Its complex molecular structure, a carbazole (B46965) derivative of anthraquinone, is responsible for its characteristic properties and intricate manufacturing process.[4]

| Property | Value | Source |

| C.I. Name | This compound, C.I. 70800 | [5] |

| CAS Number | 2475-33-4 | |

| Molecular Formula | C₄₂H₁₈N₂O₆ | |

| Molecular Weight | 646.60 g/mol | |

| Synonyms | Vat Brown BR, Cibanone Brown BR, Vat Navy Brown BR | |

| Molecular Structure | Anthraquinones |

Physical Properties

The physical characteristics of this compound powder are summarized below. It is typically supplied as a fine, dark powder with minimal odor.

| Property | Description | Source |

| Appearance | Fine, dark brown to black crystalline powder. | |

| Odor | Slight, almost odorless. | |

| Solubility | Insoluble in water and cold xylene. Slightly soluble in hot tetralin and hot xylene. | |

| Behavior in H₂SO₄ | Turns greenish-gray or Copenhagen green in concentrated sulfuric acid, forming a brown precipitate upon dilution. | |

| Leuco Form Color | The alkaline-reduced (leuco) form is yellow-brown, while the acid-reduced form is dark olive. | |

| Flash Point | Data is not available, but the substance is considered probably combustible. |

Chemical Synthesis and Logical Workflow

The industrial synthesis of this compound is a complex, multi-step process known for its low overall yield, estimated at around 19%. The process involves the synthesis of two key intermediates which are then condensed and cyclized. A significant challenge is the formation of by-products, which necessitates additional purification steps.

A generalized workflow for the synthesis is outlined below.

Experimental Protocols and Characterization

The characterization of this compound and its degradation products relies on several advanced analytical techniques. These methods are crucial for quality control, stability studies, and environmental impact assessment.

4.1. Experimental Methodologies

-

UV-Visible Spectroscopy (UV-Vis): This technique is used to monitor the decolorization and degradation of the dye in solution. The absorbance of the dye solution is measured at its maximum wavelength (λ_max) over time. The percentage of decolorization is calculated from the change in absorbance, providing kinetic data on the degradation process.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is employed to identify the functional groups present in the dye molecule and to track changes during degradation. The spectrum of the original dye shows characteristic peaks for its aromatic structure. The disappearance of these peaks and the appearance of new ones in treated samples confirm the breakdown of the parent molecule into simpler compounds.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for separating and identifying intermediate products formed during degradation. Mass spectrometry provides the molecular weights of the components in a sample. A decrease in the peak corresponding to this compound's molecular mass and the emergence of peaks for smaller fragments provide direct evidence of its breakdown.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to elucidate the precise molecular structure of the dye and its by-products. By analyzing the chemical shifts and integration of signals in the NMR spectrum, researchers can identify and quantify the different species present in a sample, which is essential for optimizing synthesis and understanding reaction mechanisms.

4.2. Analytical Workflow for Degradation Studies

The logical flow for investigating the degradation of this compound typically follows a standardized workflow, integrating multiple analytical techniques to build a comprehensive profile of the process.

Biodegradation Pathways

While specific biodegradation pathways for this compound are not extensively detailed, studies on the closely related Vat Brown R offer a proposed model. Microbial consortia, such as those including Pseudomonas aeruginosa and Bacillus flexus, have shown high efficacy in decolorizing the dye. The proposed biotransformation proceeds through the breakdown of the complex anthraquinone structure into non-toxic intermediates like phthalic acid.

Health and Safety Information

This compound powder presents several potential health hazards that require careful handling in a laboratory or industrial setting.

| Hazard Type | Description | Source |

| Ingestion | Harmful if swallowed; may cause gastrointestinal irritation. | |

| Inhalation | May cause irritation of the respiratory tract. Dust clouds can form explosive mixtures with air. | |

| Skin/Eye Contact | Can cause irritation to the skin and eyes. Prolonged contact may affect sensitive individuals. | |

| Chronic Effects | Possible risks of irreversible effects. When heated to decomposition, it may emit toxic fumes of carbon and nitrogen oxides. | |

| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA. |

Proper personal protective equipment (PPE), including gloves, respirators, and eye protection, along with adequate ventilation, is essential to minimize exposure.

References

- 1. This compound - Vat Navy Brown BR - Vat Brown BR from Emperor Chem [emperordye.com]

- 2. Vat Brown BR COLL-Vat Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]

- 3. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 4. static.fibre2fashion.com [static.fibre2fashion.com]

- 5. worlddyevariety.com [worlddyevariety.com]

The Solubility Profile of Vat Brown 1 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of C.I. Vat Brown 1 (C.I. 70800), an anthraquinone-based vat dye. A thorough review of available literature indicates a significant gap in quantitative solubility data for this compound in various organic solvents. This document summarizes the existing qualitative solubility information and presents detailed, generalized experimental protocols for the quantitative determination of this compound solubility using established gravimetric and spectrophotometric methods. These methodologies are intended to provide a foundational framework for researchers requiring precise solubility data for applications in material science, formulation development, and other research areas where the dissolution of this dye in organic media is critical.

Introduction to this compound

This compound, with the chemical identifier C.I. 70800 and CAS number 2475-33-4, is a complex organic dye belonging to the anthraquinone (B42736) class.[1] Its molecular formula is C₄₂H₁₈N₂O₆, and it has a molecular weight of 646.60 g/mol .[1] Like other vat dyes, this compound is characteristically insoluble in water in its oxidized pigment form. Its application in textile dyeing relies on a chemical reduction process in an alkaline medium (vatting) to form a water-soluble "leuco" form, which can then be oxidized back to its insoluble form within the fiber. Beyond textiles, the robust nature of its molecular structure presents potential for applications in other fields, necessitating a clear understanding of its solubility in non-aqueous systems.

Solubility Profile of this compound

Current publicly accessible scientific literature and technical data sheets provide limited, primarily qualitative, information on the solubility of this compound in organic solvents. Quantitative data, such as solubility in g/L or mol/L at specified temperatures, remains largely unreported. The available information is summarized in the table below.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Temperature | Solubility |

| Water | Ambient | Insoluble |

| Xylene | Cold | Insoluble[1][2] |

| Xylene | Hot | Slightly Soluble[2] |

| 1,2,3,4-Tetrahydronaphthalene (Tetralin) | Hot | Slightly Soluble |

| Concentrated Sulfuric Acid | Ambient | Soluble |

Experimental Protocols for Quantitative Solubility Determination

Due to the absence of specific quantitative data for this compound, the following sections detail established and reliable methodologies for its determination. These protocols, while general, are based on standard laboratory practices for sparingly soluble organic compounds and dyes.

Gravimetric Method

The gravimetric method is a direct and highly accurate technique for determining the solubility of a solid solute in a liquid solvent. It involves preparing a saturated solution, separating a known volume of the clear solution, evaporating the solvent, and weighing the residual solid.

3.1.1. Detailed Experimental Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic shaker bath).

-

Agitate the mixture vigorously for an extended period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature must be strictly maintained at the desired value (e.g., 25 °C, 40 °C, etc.).

-

-

Separation of Undissolved Solute:

-

Cease agitation and allow the suspension to stand undisturbed for several hours to permit the settling of undissolved this compound particles.

-

To ensure the complete removal of solid particles, the supernatant should be filtered through a fine-porosity filter (e.g., a 0.2 µm PTFE syringe filter) or centrifuged at high speed, followed by careful decantation of the clear supernatant.

-

-

Sample Measurement and Solvent Evaporation:

-

Accurately transfer a known volume (e.g., 10.00 mL) of the clear, saturated solution into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the decomposition point of this compound. This step should be performed in a fume hood.

-

-

Weighing and Calculation:

-

Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature.

-

Weigh the dish containing the dry this compound residue on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of aliquot (L)

-

3.1.2. Experimental Workflow Diagram

Caption: Workflow for the gravimetric determination of solubility.

Spectrophotometric Method

For colored compounds like this compound, UV-Visible spectrophotometry offers a sensitive and often more rapid alternative to the gravimetric method. This indirect method relies on Beer-Lambert's Law, which correlates absorbance with concentration.

3.2.1. Detailed Experimental Protocol

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known, accurate concentration in the desired organic solvent. This may require a co-solvent or a different, more soluble solvent for initial dissolution, followed by dilution in the target solvent, provided the dye remains in solution.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Using a UV-Visible spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin. Determine the molar absorptivity (ε) from the slope of the line.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the target solvent as described in the gravimetric method (Section 3.1.1, steps 1 and 2).

-

-

Measurement and Calculation:

-

Withdraw a small, precise volume of the clear, saturated solution.

-

Dilute this aliquot with a known volume of the pure solvent to bring its absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Solubility (mol/L) = Concentration of diluted sample (mol/L) × Dilution Factor

Solubility (g/L) = Solubility (mol/L) × Molar Mass of this compound ( g/mol )

-

3.2.2. Experimental Workflow Diagram

Caption: Workflow for the spectrophotometric determination of solubility.

Conclusion

While this compound is a well-established dye in the textile industry, its characterization in terms of solubility in organic solvents is not well-documented in publicly available literature. This guide consolidates the existing qualitative data and provides two robust, standard methodologies—gravimetric and spectrophotometric—for the precise and accurate quantitative determination of its solubility. The detailed protocols and workflows presented herein are designed to equip researchers, scientists, and formulation professionals with the necessary tools to generate the critical solubility data required for their specific applications, thereby facilitating the expanded use of this compound in diverse scientific and industrial fields.

References

Molecular weight and formula of Vat Brown 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, and toxicological aspects of Vat Brown 1 (C.I. 70800), an anthraquinone-based vat dye.

Core Molecular and Physical Data

This compound is a complex organic molecule widely used in the textile industry for its dyeing properties. Below is a summary of its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₄₂H₁₈N₂O₆ | [1][2][3][4][5] |

| Molecular Weight | 646.60 g/mol | |

| CAS Number | 2475-33-4 | |

| Appearance | Dark brown powder | |

| Solubility | Insoluble in water and cold xylene; slightly soluble in hot tetralin and hot xylene. |

Synthesis and Manufacturing

The industrial synthesis of this compound is a multi-step process that involves the condensation of two primary intermediates derived from anthraquinone. While specific proprietary protocols may vary, the general chemical pathway is well-established.

Experimental Protocol: Synthesis of a Vat Brown Dye

The following protocol is based on the synthesis of Vat Brown R, a closely related compound, and illustrates the general methodology for producing such dyes.

Step 1: Preparation of 1-benzoylamino-4-bromoanthraquinone

-

Add 50-80 parts of 1-aminoanthraquinone (B167232) to 400-600 parts of nitrobenzene.

-

Heat the mixture to 130°C and apply a vacuum of -0.02 to -0.04 MPa for over an hour to remove water.

-

At 125-150°C, add 30-60 parts of benzoyl chloride dropwise over 45-75 minutes.

-

Maintain the temperature at 130-160°C for 3-5 hours to complete the acylation reaction.

-

Cool the mixture to below 45°C.

-

Add 280 parts of water and 50-60 parts of a 20-35% sodium chlorate (B79027) solution.

-

Add 40-70 parts of bromine and heat to 58°C, maintaining it at 58-76°C for 15 hours for bromination.

-

Heat to 90-95°C to recover the bromine via steam distillation.

-

Add 40-60 parts of soda ash to adjust the pH to 7-8.

-

Cool to approximately 50°C and isolate the product, 1-benzoylamino-4-bromoanthraquinone, by centrifugation.

Step 2: Preparation of 1-amino-5-benzamidoanthraquinone

-

In a parallel process, 1,5-diaminoanthraquinone (B86024) is partially acylated with benzoyl chloride.

-

The resulting mixture of mono- and di-acylated products is then subjected to hydrolysis in concentrated sulfuric acid to yield the desired mono-acylated product.

Step 3: Condensation and Cyclization

-

The two intermediates, 1-amino-5-benzamidoanthraquinone and 1-benzoylamino-4-bromoanthraquinone, are condensed in a high-boiling solvent like nitrobenzene.

-

The resulting condensate undergoes a ring-closure reaction in concentrated sulfuric acid.

-

The final product is obtained after an oxidation step, typically with sodium chlorate, to remove impurities.

References

An In-depth Technical Guide to C.I. Vat Brown 1 (C.I. 70800)

This technical guide provides a comprehensive overview of C.I. Vat Brown 1, a significant dye within the anthraquinone (B42736) class. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound. This document covers its classification, physicochemical properties, manufacturing, and the experimental protocols for its characterization.

Classification and Identification

C.I. This compound is classified within the Colour Index International, a globally recognized reference database for colorants.[1][2][3] Its classification is based on both its application method (vat dye) and its chemical constitution (anthraquinone).[4][5]

Table 1: Identification of C.I. This compound

| Identifier | Value |

| C.I. Generic Name | This compound |

| C.I. Constitution Number | 70800 |

| CAS Registry Number | 2475-33-4 |

| Chemical Class | Anthraquinone |

| Molecular Formula | C₄₂H₁₈N₂O₆ |

| Molecular Weight | 646.60 g/mol |

| Alternative Names | Vat Navy Brown BR, Vat Brown 2R, Vat Brown BR, Cibanon Brown BR |

Physicochemical Properties

This compound is a dark brown powder with specific solubility characteristics that are fundamental to its application as a vat dye.

Table 2: Physicochemical Properties of C.I. This compound

| Property | Description |

| Appearance | Dark brown powder |

| Solubility | Insoluble in water and cold xylene. Slightly soluble in hot 1,2,3,4-tetrahydronaphthalene (B1681288) and hot xylene. |

| Behavior in Concentrated Sulfuric Acid | Forms a Copenhagen green solution, which yields a brown precipitate upon dilution. |

| Leuco Form (Alkaline Reduction) | Yellow-brown |

| Leuco Form (Acid Reduction) | Dark olive |

Manufacturing and Synthesis

The manufacturing process for C.I. This compound involves the condensation of 1,4-diaminoanthraquinone (B121737) with 1-bromoanthracene-9,10-dione. This is followed by a heating step in pyridine (B92270) with aluminum chloride.

Applications

C.I. This compound is primarily used for the dyeing and printing of cellulosic fibers such as cotton, hemp, silk, and viscose. It is also utilized in the dyeing of cotton yarn and for polyester/cotton blended fabrics, typically in a two-bath process.

Experimental Protocols

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Identification and Purity Assessment

Principle: HPLC separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Mass spectrometry then ionizes the separated components and measures their mass-to-charge ratio, allowing for their identification and structural elucidation. This technique is highly effective for the analysis of anthraquinone dyes.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of this compound is dissolved in a suitable organic solvent, such as N,N-dimethylformamide (DMF) or a mixture of methanol (B129727) and chloroform. The solution is then filtered through a 0.45 µm syringe filter to remove any particulate matter.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is often employed, starting with a higher proportion of water (with a modifier like formic acid or acetic acid) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol.

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

-

Detection: A Diode Array Detector (DAD) can be used to obtain the UV-Vis spectrum of the dye, while the mass spectrometer provides mass data.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray ionization (ESI) is commonly used for anthraquinone dyes.

-

Polarity: Both positive and negative ion modes can be utilized, depending on the specific structure of the dye and any impurities.

-

Analysis: The mass spectrum of the main peak corresponding to this compound should show a molecular ion consistent with its molecular weight. The purity can be estimated from the relative peak areas in the chromatogram.

-

Fourier-Transform Infrared Spectroscopy (FTIR) for Structural Characterization

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.

Methodology:

-

Sample Preparation: A small amount of the powdered this compound sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The sample is placed in the FTIR spectrometer, and the spectrum is recorded over a typical range of 4000 to 400 cm⁻¹.

-

Interpretation: The resulting spectrum should exhibit characteristic absorption bands for the functional groups present in the this compound molecule, such as C=O (carbonyl) stretching from the anthraquinone structure, C=C stretching from the aromatic rings, and C-N stretching from the amino groups.

Colorfastness Testing

Principle: Colorfastness tests assess the resistance of the color of the dyed textile to various environmental factors it may encounter during its use, such as washing, light, and rubbing. Standardized methods from organizations like the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC) are used.

5.3.1. Colorfastness to Washing (ISO 105-C06 / AATCC 61)

-

A specimen of the fabric dyed with this compound is stitched together with a multifiber test fabric.

-

The composite specimen is washed in a specified detergent solution under controlled conditions of temperature, time, and mechanical agitation.

-

After washing and drying, the change in color of the dyed specimen and the staining of the adjacent multifiber fabric are assessed using the appropriate Gray Scales.

5.3.2. Colorfastness to Light (ISO 105-B02 / AATCC 16)

-

A specimen of the fabric dyed with this compound is exposed to a controlled artificial light source that simulates natural sunlight (e.g., a Xenon arc lamp).

-

Simultaneously, a set of blue wool standards with known lightfastness ratings are exposed.

-

The fading of the test specimen is compared to the fading of the blue wool standards to determine its lightfastness rating.

5.3.3. Colorfastness to Rubbing (Crocking) (ISO 105-X12 / AATCC 8)

-

A specimen of the fabric dyed with this compound is placed on the base of a crockmeter.

-

A standard white cotton test cloth is rubbed against the colored specimen under controlled pressure for a specified number of cycles.

-

The amount of color transferred to the white test cloth is assessed by comparing it to the Gray Scale for Staining.

Logical Relationships and Classification

The following diagram illustrates the classification of C.I. This compound within the broader context of chemical dyes and the Colour Index system.

Caption: Classification of C.I. This compound.

References

- 1. This compound, this compound Dye [xcwydyes.com]

- 2. This compound TDS|this compound from Chinese supplier and producer - VAT BROWN DYES - Enoch dye [enochdye.com]

- 3. aatcc.org [aatcc.org]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. Fabric Colorfastness Testing: 7 ISO And AATCC Standard Methods [vietextile.com]

In-Depth Technical Guide: Health and Safety Data for Vat Brown 1 Exposure

This technical guide provides a comprehensive overview of the available health and safety data for exposure to Vat Brown 1 (C.I. 70800; CAS No. 2475-33-4). The information is intended for researchers, scientists, and drug development professionals, presenting a consolidation of toxicological data, experimental protocols, and safety assessments.

Chemical and Physical Properties

This compound is an anthraquinone (B42736) dye. Key identification and property information is summarized below.

| Property | Value |

| Chemical Name | C.I. This compound |

| Colour Index (C.I.) No. | 70800 |

| CAS Number | 2475-33-4 |

| Molecular Formula | C₄₂H₁₈N₂O₆ |

| Molecular Weight | 646.6 g/mol |

| Appearance | Brown powder |

| Solubility | Insoluble in water. |

Toxicological Data

Comprehensive quantitative toxicological data for this compound is limited in publicly available literature. The following tables summarize the available information, including general data for the broader class of vat dyes where specific data for this compound is not available.

Acute Toxicity

No specific LD50 (median lethal dose) or LC50 (median lethal concentration) values for this compound were identified. However, general data for vat dyes suggests low acute oral toxicity.

| Endpoint | Species | Route | Value | Reference |

| Oral LD50 | Rat | Oral | > 2000 mg/kg (for vat dyes in general) | General knowledge from safety data sheets. |

| Dermal LD50 | - | - | Data not available | - |

| Inhalation LC50 | - | - | Data not available | - |

Irritation and Sensitization

This compound is generally considered to be an irritant to the eyes, skin, and respiratory system upon direct contact with the powder form.

| Endpoint | Species | Result | Reference |

| Skin Irritation | - | May cause skin irritation. | Based on Material Safety Data Sheet (MSDS) information. |

| Eye Irritation | Rabbit | Expected to be a mild irritant.[1] | A general statement for anthraquinone dyes suggests mild irritation in rabbits at 500 mg for 24 hours.[1] |

| Respiratory Irritation | - | May cause respiratory tract irritation. | Based on MSDS information. |

| Sensitization | - | Data not available | - |

Genotoxicity and Mutagenicity

There is conflicting information regarding the mutagenicity of this compound. While its chemical structure, containing anthraquinone moieties, suggests a potential for mutagenicity, at least one database reports a negative result in a bacterial mutagenicity assay.

| Assay | Test System | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | Negative | [2] |

It is important to note that one study on the prediction of mutagenicity suggested that this compound would be mutagenic based on its chemical structure[3]. Another study did not evaluate it due to insolubility in the culture medium[4].

Carcinogenicity

This compound is not classified as a carcinogen by major regulatory agencies such as the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not publicly available. However, the following sections describe the standard methodologies for key toxicological assessments as would be applied to a substance like this compound.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

Principle: A single dose of the test substance is applied to the skin of an experimental animal, typically an albino rabbit.

Procedure:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Dose Preparation: The test substance (0.5 g for a solid) is applied to a small area (approximately 6 cm²) of the clipped dorsal skin.

-

Application: The substance is applied to a gauze patch and then to the skin. The patch is covered with a semi-occlusive dressing.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.

Principle: A single dose of the test substance is applied to one eye of an experimental animal, with the other eye serving as a control.

Procedure:

-

Animal Selection: Healthy, adult albino rabbits are used.

-

Dose Administration: A single dose of the test substance (0.1 mL for a liquid or not more than 0.1 g for a solid) is instilled into the conjunctival sac of one eye.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, and redness.

-

Scoring: Lesions are scored based on a standardized system. The reversibility of any observed effects is also assessed.

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Principle: The test uses several strains of the bacterium Salmonella typhimurium that have mutations in the genes required to synthesize the amino acid histidine. These bacteria, which cannot grow in a histidine-free medium, are exposed to the test substance. If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Procedure:

-

Bacterial Strains: Multiple strains of S. typhimurium are used to detect different types of mutations (e.g., base-pair substitutions and frameshift mutations).

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix, typically from rat liver) to mimic metabolic processes in mammals.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence and absence of the S9 mix.

-

Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks histidine.

-

Incubation: The plates are incubated for 48-72 hours.

-

Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the health and safety assessment of chemicals like this compound.

References

Methodological & Application

Application Notes and Protocols for Dyeing Cotton with Vat Brown 1

These application notes provide a detailed laboratory procedure for the dyeing of cotton fabric with Vat Brown 1 (CI this compound; CAS No: 2475-33-4). The protocols are intended for researchers, scientists, and professionals in the fields of textile chemistry and material science.

Overview

Vat dyes, including this compound, are a class of water-insoluble dyes that are applied to cellulosic fibers, such as cotton, in a soluble, reduced form. The process involves four main stages: vatting, dyeing, oxidation, and soaping. The vatting step converts the insoluble dye into its water-soluble leuco form using a reducing agent in an alkaline medium. The cotton fabric is then immersed in this dye bath. Subsequently, the leuco dye within the fibers is oxidized back to its insoluble form, resulting in a colored fabric with excellent fastness properties.

Experimental Data

The following tables summarize the key quantitative parameters for the laboratory-scale dyeing of cotton with this compound.

Table 1: Reagents and Materials

| Reagent/Material | Specification | Purpose |

| Cotton Fabric | Scoured and bleached | Substrate for dyeing |

| This compound | Commercial Grade | Colorant |

| Sodium Hydroxide (B78521) (NaOH) | Laboratory Grade | Alkaline medium for vatting and dyeing |

| Sodium Hydrosulfite (Na₂S₂O₄) | Laboratory Grade | Reducing agent for vatting |

| Turkey Red Oil | Laboratory Grade | Wetting and dispersing agent |

| Sodium Chloride (NaCl) | Laboratory Grade | Electrolyte to promote dye exhaustion |

| Hydrogen Peroxide (H₂O₂) | 35% Solution | Oxidizing agent |

| Non-ionic Detergent | Laboratory Grade | Soaping agent |

| Acetic Acid (CH₃COOH) | Laboratory Grade | Neutralizing agent |

Table 2: Experimental Parameters for Dyeing

| Parameter | Value | Unit | Stage |

| Liquor Ratio | 1:20 | - | Vatting & Dyeing |

| Dye Concentration | 2 | % on weight of fabric (owf) | Dyeing |

| Sodium Hydroxide | 5-12 | g/L | Vatting & Dyeing |

| Sodium Hydrosulfite | 3-8 | g/L | Vatting & Dyeing |

| Turkey Red Oil | 1-2 | g/L | Vatting |

| Sodium Chloride | 10-20 | g/L | Dyeing |

| Vatting Temperature | 50-60 | °C | Vatting |

| Vatting Time | 15-20 | minutes | Vatting |

| Dyeing Temperature | 60 | °C | Dyeing |

| Dyeing Time | 45-60 | minutes | Dyeing |

| Oxidation Temperature | 40-50 | °C | Oxidation |

| Oxidation Time | 10-15 | minutes | Oxidation |

| Soaping Temperature | 95-100 | °C | Soaping |

| Soaping Time | 10-15 | minutes | Soaping |

Experimental Protocols

Pre-treatment of Cotton Fabric

-

Scouring: The raw cotton fabric is first scoured to remove natural waxes, oils, and other impurities. This is typically done by treating the fabric in a solution containing sodium hydroxide (2-3 g/L) and a wetting agent (1 g/L) at 90-100°C for 1-2 hours.

-

Bleaching: To achieve a white base for dyeing, the scoured fabric is bleached, commonly with a hydrogen peroxide solution at an alkaline pH.

-

Washing and Neutralization: The fabric is thoroughly washed with hot and cold water to remove residual chemicals and then neutralized with a dilute solution of acetic acid. Finally, it is rinsed with deionized water and dried.

Vatting of this compound

-

Prepare a stock solution of the dye by pasting the required amount of this compound powder with an equal amount of Turkey Red Oil and a small amount of warm water (40-50°C).

-

In a separate vessel, prepare the dye bath with the required volume of water to achieve the desired liquor ratio (e.g., 1:20).

-

Add the required amount of sodium hydroxide to the dye bath and stir until dissolved.

-

Add the prepared dye paste to the alkaline solution.

-

Gradually add the sodium hydrosulfite to the dye bath while stirring.

-

Raise the temperature of the dye bath to 50-60°C and maintain for 15-20 minutes to ensure complete reduction of the dye. The color of the solution will change, indicating the formation of the leuco-vat dye.

Dyeing of Cotton Fabric

-

Introduce the pre-wetted cotton fabric into the prepared leuco-vat dye bath.

-

Raise the temperature to 60°C and hold for 45-60 minutes.

-

To enhance dye uptake, sodium chloride can be added in two equal portions at the beginning and after 20 minutes of dyeing.

-

Ensure the fabric remains fully immersed in the dye bath to prevent premature oxidation.

Oxidation

-

After the dyeing is complete, remove the fabric from the dye bath and squeeze out the excess liquor.

-

The soluble leuco dye absorbed by the fibers needs to be converted back to its insoluble form. This can be achieved by:

-

Air Oxidation: Exposing the fabric to the atmosphere for 10-20 minutes.

-

Chemical Oxidation: Immersing the fabric in a bath containing hydrogen peroxide (0.5-1.0 g/L) at 40-50°C for 10-15 minutes.[1]

-

-

After oxidation, the characteristic brown color of the dye will develop on the fabric.

Soaping and After-treatment

-

To remove any loose dye particles from the fabric surface and to improve the fastness properties, a soaping treatment is necessary.

-

Prepare a soaping bath containing a non-ionic detergent (1-2 g/L) and soda ash (1-2 g/L).[1]

-

Treat the dyed and oxidized fabric in this bath at 95-100°C for 10-15 minutes.[1]

-

Rinse the fabric thoroughly with hot water followed by cold water.

-

Finally, dry the dyed cotton fabric.

Visualizations

Caption: Experimental workflow for dyeing cotton with this compound.

Caption: Chemical mechanism of vat dyeing.

References

Application Notes and Protocols for the Quantification of Vat Brown 1 in Textiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Brown 1 (C.I. 70800) is an anthraquinone (B42736) dye widely used in the textile industry for its excellent fastness properties on cellulosic fibers such as cotton.[1][2] Accurate quantification of this dye in textiles is crucial for quality control, process optimization, and regulatory compliance. This document provides detailed application notes and experimental protocols for the quantification of this compound in textile matrices using High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry.

Analytical Methods Overview

The quantification of this compound from textiles primarily involves two stages: extraction of the dye from the textile matrix and subsequent analysis of the extract. Due to the water-insoluble nature of vat dyes in their pigment form, a reductive extraction is necessary to convert this compound into its water-soluble leuco form. The primary analytical techniques for the quantification of the extracted dye are HPLC with a Diode Array Detector (DAD) or UV-Vis detector, and UV-Vis Spectrophotometry.[3][4]

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method for its high sensitivity, specificity, and ability to separate the analyte of interest from other components in the extract.

-

UV-Visible Spectrophotometry: This method offers a simpler and faster alternative for routine analysis, relying on the characteristic light absorption of the dye in solution.

Experimental Protocols

Reductive Extraction of this compound from Textile Samples

This protocol describes the extraction of this compound from a textile sample by converting it to its soluble leuco form.

Materials and Reagents:

-

Dyed textile sample (e.g., cotton)

-

Sodium dithionite (B78146) (Na₂S₂O₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Nitrogen gas

-

Deionized water

-

Volumetric flasks

-

Heating magnetic stirrer

-

Centrifuge

Procedure:

-

Accurately weigh approximately 100 mg of the dyed textile sample and cut it into small pieces.

-

Place the textile pieces into a 100 mL conical flask.

-

Prepare a fresh extraction solution by dissolving 2 g of sodium dithionite and 2 g of sodium hydroxide in 100 mL of deionized water in a volumetric flask. The solution should be prepared immediately before use to minimize degradation of the reducing agent.

-

Add 50 mL of the extraction solution to the conical flask containing the textile sample.

-

Gently purge the flask with nitrogen gas for 1-2 minutes to remove oxygen, which can re-oxidize the leuco dye.

-

Seal the flask and place it on a heating magnetic stirrer. Heat the mixture at 50-60°C with continuous stirring for 30 minutes. The color of the solution should change as the insoluble dye is reduced to its soluble yellow-brown leuco form.

-

After extraction, cool the flask to room temperature.

-

Transfer the extract to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes to separate the textile fibers and any solid residues.

-

Carefully decant the supernatant (the clear extract) into a clean volumetric flask.

-

The extract is now ready for analysis by HPLC or UV-Vis spectrophotometry. It is recommended to analyze the extract promptly to avoid re-oxidation.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions (Typical for Anthraquinone Dyes):

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or UV-Vis Detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 0-20 min: 30-90% B20-25 min: 90% B25-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |